4-ethyl-N-(4-methylphenyl)benzamide
Description
4-Ethyl-N-(4-methylphenyl)benzamide (CAS RN: Not explicitly provided in evidence) is a benzamide derivative characterized by a benzoyl group substituted with an ethyl group at the para position and an N-linked 4-methylphenyl moiety.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
4-ethyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-6-8-14(9-7-13)16(18)17-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
UWURPEZTQPTYLV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Molecular Conformation
The spatial arrangement of substituents significantly impacts molecular interactions. For example:
- 4-Methyl-N-(4-methylphenyl)benzamide exhibits a dihedral angle of 59.6° between its aromatic rings, stabilized by N–H⋯O hydrogen bonds forming supramolecular chains .
- 2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) shares the 4-methylphenyl group but features a methoxy substituent at the benzamide’s ortho position. This structural variation may enhance electron-donating effects, influencing binding to cardiac ion channels .
- 4-Ethyl-N-phenylbenzamide (CAS RN: 84270-05-3), with a simpler phenyl group instead of 4-methylphenyl, demonstrates high synthetic yields (up to 97.3%) , suggesting that alkylation at the benzamide’s para position is synthetically feasible.
Table 1: Structural Comparison of Benzamide Derivatives
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